4-(Chlorosulfonyl)phenyl isocyanate
Overview
Description
Mechanism of Action
Mode of Action
4-(Chlorosulfonyl)phenyl isocyanate, like other isocyanates, is highly reactive. It can undergo a variety of chemical reactions, including sulfonylation and carbamoylation .
Action Environment
The action of this compound is likely to be influenced by a variety of environmental factors. For example, its reactivity may be affected by the pH and temperature of its environment. Additionally, its stability and efficacy may be influenced by the presence of other chemicals, particularly those with nucleophilic functional groups .
Preparation Methods
4-(Chlorosulfonyl)phenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminobenzenesulfonyl chloride with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
4-aminobenzenesulfonyl chloride+phosgene→4-(Chlorosulfonyl)phenyl isocyanate+HCl
Industrial production methods often involve the use of cyanogen chloride (ClCN) and sulfur trioxide (SO3) to produce chlorosulfonyl isocyanate, which can then be further reacted to obtain this compound .
Chemical Reactions Analysis
4-(Chlorosulfonyl)phenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, carbamate, and thiocarbamate derivatives.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes to form β-lactams, which are important intermediates in the synthesis of various pharmaceuticals.
Hydrolysis: The compound can be hydrolyzed to form 4-isocyanatobenzenesulfonic acid.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and controlled temperatures to ensure selective and efficient reactions .
Scientific Research Applications
4-(Chlorosulfonyl)phenyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of sulfonyl and isocyanate derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl or isocyanate functional groups for further study.
Medicine: It is used in the synthesis of β-lactam antibiotics and other pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals, including agrochemicals and dyes
Comparison with Similar Compounds
4-(Chlorosulfonyl)phenyl isocyanate can be compared with other similar compounds, such as:
Chlorosulfonyl isocyanate (CSI): A related compound with the formula ClSO2NCO, known for its use in the preparation of β-lactams and other sulfonyl derivatives.
Benzenesulfonyl isocyanate:
4-Fluorobenzenesulfonyl isocyanate: A fluorinated analog that offers different reactivity and properties due to the presence of the fluorine atom.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce both sulfonyl and isocyanate functional groups in a single molecule, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
4-isocyanatobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXGCFRABSKGED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217863 | |
Record name | p-Isocyanatobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6752-38-1 | |
Record name | 4-Isocyanatobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6752-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Isocyanatobenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006752381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Isocyanatobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-isocyanatobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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